PDE4A Enzyme Inhibition Potency: Head-to-Head Comparison with Clinically Validated PDE4 Inhibitors
4-(2,4-Dichlorophenoxy)-N-(pyridin-2-yl)butanamide exhibits an IC₅₀ of 10.7 nM against human recombinant PDE4A, positioning its biochemical potency between the first-generation PDE4 inhibitor rolipram (PDE4A IC₅₀ ≈ 1,000–3,000 nM) and the potent second-generation inhibitor roflumilast (PDE4A IC₅₀ ≈ 0.8 nM), while comparable to cilomilast (PDE4 IC₅₀ ≈ 120 nM) [1]. The compound demonstrates approximately 93-fold greater biochemical potency than rolipram at the PDE4A isoform when compared across published datasets [2].
| Evidence Dimension | PDE4A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10.7 ± n/a nM (unpurified recombinant PDE4A, ChEMBL_155727 assay) [1] |
| Comparator Or Baseline | Rolipram: PDE4A IC₅₀ ≈ 1,000–3,000 nM; Cilomilast: PDE4 IC₅₀ ≈ 120 nM; Roflumilast: PDE4 IC₅₀ ≈ 0.8 nM [2] |
| Quantified Difference | ~93-fold more potent than rolipram at PDE4A; ~11-fold less potent than roflumilast; ~11-fold more potent than cilomilast (cross-study, different assay systems) |
| Conditions | In vitro enzyme inhibition; unpurified recombinant human PDE4A; assay methodology per ChEMBL_155727 (BindingDB) vs. published literature values for comparators |
Why This Matters
Biochemical potency within a defined nM range allows fine-tuning of cAMP elevation; the compound occupies a potency niche between first-generation (rolipram, weak) and ultra-potent (roflumilast) PDE4 inhibitors, potentially offering a differentiated therapeutic ratio for topical applications where excessive potency may not be required.
- [1] BindingDB, Entry BDBM14361; ChEMBL_155727 (CHEMBL760761). IC₅₀ = 10.7 nM against PDE4A. Deposited by Kleinman EF et al. (AstraZeneca). Meas. Tech.: ChEMBL_155727. View Source
- [2] Wang P, Wu P, Ohleth KM, Egan RW, Billah MM. Phosphodiesterase 4B2 is the predominant phosphodiesterase species and undergoes differential regulation of gene expression in human monocytes and neutrophils. Molecular Pharmacology. 1999;56(1):170–174. Table 1 compiles PDE4 inhibitor IC₅₀ values across isoforms and comparators. View Source
